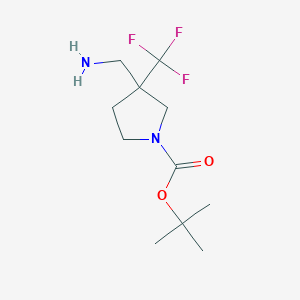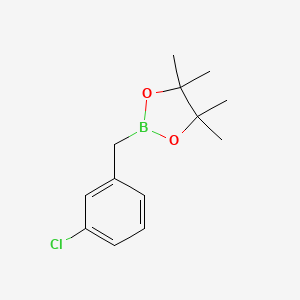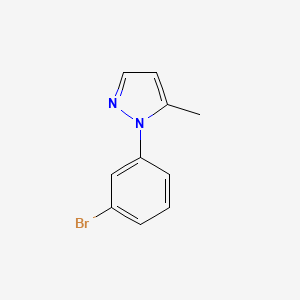
3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Descripción general
Descripción
3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester (AMT-BTE) is a novel small molecule that has been used in a variety of scientific research applications. It is a relatively new compound, having only been synthesized in 2018, and has been used in a variety of different research contexts, such as drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
The compound 3-Aminomethyl-3-trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a versatile intermediate in organic synthesis, utilized in various chemical transformations and syntheses of complex molecules.
One-step Continuous Flow Synthesis : A notable application involves the one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. This process utilizes HBr generated as a byproduct in the Hantzsch reaction to hydrolyze the t-butyl esters in situ, providing the corresponding acids in a single microreactor. This method has been applied in the multistep synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available materials in a single continuous process (Herath & Cosford, 2010).
Reactions with Singlet Oxygen : Research also includes the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to peroxidic intermediates that undergo coupling with various nucleophiles to yield 5-substituted pyrroles. These products serve as precursors to prodigiosin, including A-ring substituted analogues (Wasserman et al., 2004).
Heterocyclic β-Amino Acids Synthesis : Another application is the synthesis of heterocyclic β-amino acids. For example, (2E)-1,1-dimethylethyl-3-(5-pyrimidinyl)-2-propenoate undergoes Michael addition in t-butanol saturated with ammonia to yield β-amino-5-pyrimidinepropanoic ester, demonstrating the synthetic utility of this reaction sequence for peptide and peptidomimic synthesis (Bovy & Rico, 1993).
Synthesis of Dihydropyrroles and Pyrroles : Utilizing cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, SF5-substituted pyrrole carboxylic acid esters have been prepared in good yield. This includes the oxidation of dihydropyrroles to 1-tert-butyl-4-(pentafluorosulfanyl)pyrrole-2-carboxylic acid esters, demonstrating a facile approach for introducing the pentafluorosulfanyl group into pyrroles (Dolbier & Zheng, 2009).
Propiedades
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-5-4-10(6-15,7-16)11(12,13)14/h4-7,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOVYALWYSSMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)
![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)




